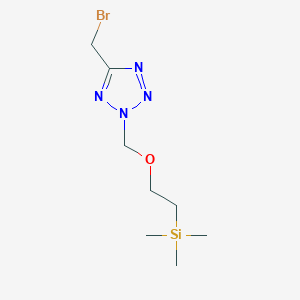
1-Amino-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol is a compound with the molecular formula C16H34N2O9. It is a type of polyethylene glycol (PEG) derivative, which is known for its biocompatibility and versatility in various applications. This compound is characterized by its multiple ether linkages and terminal amino and hydroxyl groups, making it a valuable intermediate in chemical synthesis and bioconjugation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol typically involves the reaction of polyethylene glycol with appropriate amine and hydroxyl group donors. One common method is the reaction of polyethylene glycol with ammonia or an amine under controlled conditions to introduce the amino group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process includes purification steps such as distillation, crystallization, or chromatography to obtain the desired product with high purity. The use of advanced technologies and automation in industrial settings ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
1-Amino-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be used in further chemical synthesis or as intermediates in pharmaceutical and industrial applications .
Scientific Research Applications
1-Amino-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of therapeutic agents.
Industry: Applied in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Amino-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol involves its interaction with various molecular targets through its amino and hydroxyl groups. These functional groups can form hydrogen bonds, ionic interactions, and covalent bonds with other molecules, facilitating its role as a linker or modifier in chemical and biological systems. The pathways involved include the formation of stable conjugates with proteins, nucleic acids, and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid
- 11-Azido-3,6,9-trioxaundecan-1-amine
- 1-Amino-3,6,9-trioxaundecan-1-amine
Uniqueness
1-Amino-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol is unique due to its specific structure with seven ether linkages and terminal amino and hydroxyl groups. This structure provides it with enhanced solubility, biocompatibility, and versatility compared to other similar compounds. Its ability to form stable conjugates and its wide range of applications make it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
1-amino-2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H35NO9/c17-16(19)15-26-14-13-25-12-11-24-10-9-23-8-7-22-6-5-21-4-3-20-2-1-18/h16,18-19H,1-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEHUBYEUMMBEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCC(N)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H35NO9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747016 |
Source


|
| Record name | 1-Amino-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352439-37-3 |
Source


|
| Record name | 1-Amino-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Tert-butyl 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl carbonate](/img/structure/B8265363.png)


